Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate is an organic compound with the molecular formula C16H18O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-3-(4-methoxy-1-naphthyl)propanoate.
Reduction: 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-Hydroxy-3-(4-hydroxy-1-naphthyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a naphthyl ring.
Uniqueness
This compound is unique due to the presence of both a naphthyl ring and an ethyl ester group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Biological Activity
Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate is a complex organic compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol. Its structure includes a propanoate group linked to a hydroxy and a methoxy-substituted naphthalene moiety, which contributes to its unique properties and potential applications in pharmaceuticals and organic synthesis.
The biological activity of this compound is primarily attributed to its interactions within biological systems. Studies have indicated that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. The presence of the methoxy group and the naphthalene ring may enhance these activities through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Antioxidant Properties : The aromatic structure can contribute to scavenging free radicals, reducing oxidative stress in cells.
- Modulation of Neurotransmitter Reuptake : Compounds like this compound may influence neurotransmitter systems, potentially impacting mood and pain perception.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound. For instance, its potential as a precursor in synthesizing bioactive molecules has been highlighted. Notably, it has been linked to the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate | C₁₅H₁₆O₃ | Contains a different naphthalene isomer |
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C₁₂H₁₆O₄ | Lacks naphthalene structure; simpler phenolic group |
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate | C₁₅H₁₆O₃ | Similar naphthalene structure but different position of hydroxy |
The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.
Antitumor Activity
A notable case study examined the antitumor potential of ethyl esters similar to this compound. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The study reported an IC50 value indicating effective concentration levels for inducing cell death in specific cancer lines.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related β-hydroxy esters. The findings suggested that these compounds could significantly reduce inflammatory markers in animal models, showcasing their potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C16H18O4/c1-3-20-16(18)10-14(17)12-8-9-15(19-2)13-7-5-4-6-11(12)13/h4-9,14,17H,3,10H2,1-2H3 |
InChI Key |
RDWLPUCAOHZUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C2=CC=CC=C21)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.